molecular formula C11H12BrN3O B12182679 3-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide

3-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide

Cat. No.: B12182679
M. Wt: 282.14 g/mol
InChI Key: AQGONJDPZDVWSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide typically involves the reaction of 3,4-dihydro-2H-pyrrole with 3-bromobenzohydrazide under specific conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the desired yield and purity

Chemical Reactions Analysis

3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: Its use in industrial applications is limited due to its specialized nature.

Mechanism of Action

The mechanism of action of 3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and research context .

Comparison with Similar Compounds

Similar compounds to 3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide include:

The uniqueness of 3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

3-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide

InChI

InChI=1S/C11H12BrN3O/c12-9-4-1-3-8(7-9)11(16)15-14-10-5-2-6-13-10/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16)

InChI Key

AQGONJDPZDVWSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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